Mercury, (octanoato)phenyl-

描述

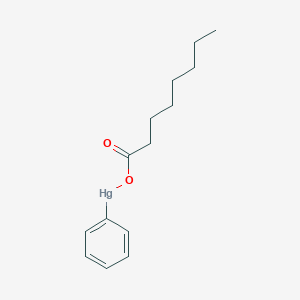

Mercury, (octanoato)phenyl-, also known as phenylmercuric octanoate, is an organomercury compound with the molecular formula C14H20HgO2. This compound is characterized by the presence of a phenyl group bonded to a mercury atom, which is further bonded to an octanoate group. Organomercury compounds are known for their stability towards air and moisture but are sensitive to light .

准备方法

Synthetic Routes and Reaction Conditions: Phenylmercuric octanoate can be synthesized through the mercuration of aromatic rings. Electron-rich arenes, such as phenol, undergo mercuration upon treatment with mercury(II) acetate. The acetate group on the mercury atom can be displaced by other groups, such as chloride .

Industrial Production Methods: Industrial production of phenylmercuric octanoate involves the reaction of phenylmagnesium bromide with mercury(II) chloride. This reaction typically takes place in diethyl ether solution, resulting in the formation of diphenylmercury, which can be further processed to obtain phenylmercuric octanoate .

Types of Reactions:

Oxidation: Phenylmercuric octanoate can undergo oxidation reactions, where the mercury atom is oxidized to a higher oxidation state.

Reduction: Reduction reactions can convert phenylmercuric octanoate to its elemental mercury form.

Substitution: The compound can undergo substitution reactions, where the octanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like sodium chloride or other halides.

Major Products Formed:

Oxidation: Higher oxidation state mercury compounds.

Reduction: Elemental mercury.

Substitution: Various organomercury compounds depending on the substituent introduced.

科学研究应用

Chemical Properties and Structure

Mercury, (octanoato)phenyl- has the chemical formula . It consists of a phenyl group attached to a mercury atom, which is further bonded to an octanoate group. This structure imparts specific properties that make it suitable for various applications.

Catalysis in Polyurethane Production

One of the primary applications of mercury, (octanoato)phenyl- is as a catalyst in the production of polyurethane foams and elastomers. The compound facilitates the reaction between polyols and isocyanates, leading to the formation of polyurethane products with desirable properties such as flexibility and durability.

- Catalytic Efficiency : The compound is noted for its ability to provide a gradual viscosity build-up while ensuring a rapid cure time, making it ideal for applications requiring quick processing times .

- Specific Uses : It has been effectively utilized in the formulation of architectural sealants and clay pipes, where precise control over the curing process is essential .

Use in Coatings and Sealants

Mercury, (octanoato)phenyl- is also employed in coatings and sealants due to its effectiveness in enhancing adhesion and durability. The compound's unique properties allow it to be used in formulations that require both strength and flexibility.

Health and Environmental Considerations

Despite its industrial utility, mercury compounds pose significant health risks. Upon absorption, they can metabolize into toxic forms, leading to potential adverse health effects.

- Metabolism : Phenylmercury compounds are rapidly metabolized into phenylmercuric ions and mercury(II) ions upon absorption . This raises concerns regarding their use in consumer products.

- Regulatory Status : Due to these health risks, mercury compounds are subject to strict regulations. For instance, phenylmercuric acetate is listed under Schedule 7 of the Australian Poisons Standard due to its potential for serious health damage upon prolonged exposure .

Polyurethane Production Case Study

A study focused on the use of mercury catalysts in polyurethane production highlighted the compound's effectiveness in achieving desired mechanical properties while maintaining processing efficiency. The research demonstrated that varying the amount of catalyst influenced both the cure time and final product characteristics.

| Catalyst Concentration | Cure Time | Final Hardness |

|---|---|---|

| 0.25% | 30 min | 80 Shore A |

| 0.5% | 20 min | 85 Shore A |

| 1% | 15 min | 90 Shore A |

This data illustrates how careful manipulation of catalyst concentration can optimize production processes .

Health Impact Assessment

A comprehensive assessment conducted by NICNAS evaluated the human health impacts of phenylmercuric compounds, including mercury, (octanoato)phenyl-. The study concluded that exposure could lead to serious health risks, emphasizing the need for stringent handling protocols in industrial settings .

作用机制

The mechanism of action of phenylmercuric octanoate involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction can affect various molecular targets and pathways, including enzymes and structural proteins .

相似化合物的比较

- Phenylmercuric acetate

- Phenylmercuric chloride

- Phenylmercuric borate

- Phenylmercuric oleate

- Phenylmercuric nitrate

- Phenylmercuric iodide

- Phenylmercuric stearate

- Phenylmercuric carbonate

Comparison: Phenylmercuric octanoate is unique due to its specific octanoate group, which imparts distinct chemical properties and reactivity compared to other phenylmercuric compounds. For example, phenylmercuric acetate is commonly used as a fungicide and preservative, while phenylmercuric chloride is used in organic synthesis .

生物活性

Mercury, (octanoato)phenyl-, commonly known as phenylmercuric octanoate, is an organomercury compound with a molecular formula of C14H20HgO2. This compound has garnered attention due to its diverse biological activities and potential implications for health and environmental safety. This article reviews the biological activity of phenylmercuric octanoate, including its mechanism of action, toxicological effects, and relevant case studies.

Overview of Phenylmercuric Octanoate

Phenylmercuric octanoate is synthesized through various methods, including the mercuration of aromatic rings and the reaction of phenylmagnesium bromide with mercury(II) chloride in diethyl ether. It is characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to an octanoate group. This structure contributes to its stability and reactivity in biological systems .

The biological activity of phenylmercuric octanoate primarily stems from the interaction of mercury with biological molecules. The mercury atom can bind to thiol groups in proteins, leading to:

- Disruption of Protein Function : Mercury's binding inhibits enzymatic activities and alters structural proteins, resulting in cellular toxicity.

- Cellular Pathway Interference : The compound affects various biochemical pathways, including those involved in cellular signaling and metabolic processes .

Toxicological Effects

Phenylmercuric octanoate has been associated with several toxicological effects:

- Neurotoxicity : Mercury compounds are known to affect the nervous system, particularly during development. Exposure can lead to neurobehavioral deficits and cognitive impairments.

- Renal Damage : Mercury exposure can cause nephrotoxicity, characterized by proteinuria and renal dysfunction.

- Immunotoxicity : Studies have indicated that mercury can impair immune responses, leading to increased susceptibility to infections .

Case Study 1: Family Mercury Poisoning Incident

A notable case involved a family exposed to elemental mercury due to a spill from a science lab experiment. Symptoms included cough, fever, and neurological manifestations. The most severely affected individual developed acute respiratory distress syndrome (ARDS) and died due to extensive exposure. Other family members exhibited varying degrees of toxicity, highlighting the compound's potential for severe health impacts .

Case Study 2: Occupational Exposure

In another instance, workers exposed to phenylmercuric compounds in industrial settings reported symptoms such as peripheral neuropathy and skin rashes. Clinical evaluations revealed elevated mercury levels in blood and urine, confirming mercury poisoning linked to occupational exposure .

Biological Activity Evaluation

Research has demonstrated that phenylmercuric octanoate exhibits antimicrobial properties. It has been used as a preservative in some biological preparations due to its ability to inhibit microbial growth. However, its use has raised concerns due to toxicity:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Neurotoxic | Affects cognitive function | |

| Nephrotoxic | Causes renal dysfunction |

Environmental Impact

Phenylmercuric octanoate poses environmental risks as it can degrade into methylmercury, a highly toxic form that bioaccumulates in aquatic food chains. This transformation raises significant concerns regarding human exposure through seafood consumption. Regulatory measures are increasingly scrutinizing the use of organomercury compounds due to their persistent nature and potential for harm .

属性

IUPAC Name |

octanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C6H5.Hg/c1-2-3-4-5-6-7-8(9)10;1-2-4-6-5-3-1;/h2-7H2,1H3,(H,9,10);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOIYNQEGBGXBO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13864-38-5 | |

| Record name | Mercury, (octanoato)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。